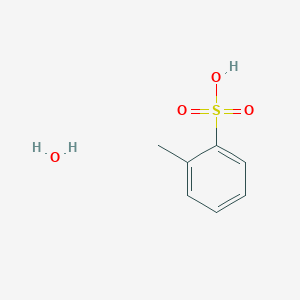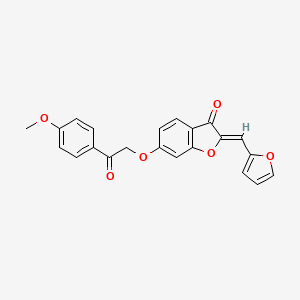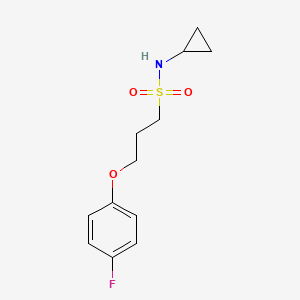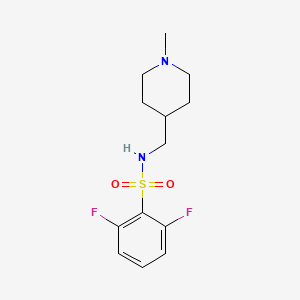![molecular formula C43H60NO3PPdS B2661505 Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium CAS No. 1599466-89-3](/img/no-structure.png)
Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex molecule with the molecular formula C44H62Cl2NO3PPdS . It is known as t-BuXphos Pd G4 . It contains several components including ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, methanesulfonic acid, N-methyl-2-phenylaniline, and palladium .
Synthesis Analysis
The compound is used as a catalyst for various chemical reactions . It has been used in the preparation of [tBuXPhosAu (MeCN)]BAr4F, a gold catalyst for the intermolecular [2+2] cycloaddition of terminal arylalkynes with substituted alkenes to form functionalized cyclobutenes with high regioselectivity .Molecular Structure Analysis
The molecular weight of the compound is 893.333 Da . The monoisotopic mass is 891.260010 Da . More detailed structural analysis would require specific techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The compound is known to catalyze various chemical reactions. It is used as a catalyst for C-N cross-coupling reactions, at or below room temperature . It is also used in palladium-catalyzed Tsuji-Trost substitution and cross-coupling of benzylic fluorides; palladium-catalyzed C-N cross-coupling of sulfinamides and aryl halides; palladium-catalyzed rapid methoxylation and deuteriomethoxylation of bromo-chalcones .Physical And Chemical Properties Analysis
The compound is a solid . It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties that can be found in the ChemSpider database .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
Palladium complexes, particularly when combined with specific phosphines and acids, have shown significant efficiency in catalytic processes. For example, palladium complexes of [1,2-phenylenebis(methylene)]bis[di(tert-butyl)phosphine] catalyze the methoxycarbonylation of vinyl acetate in the presence of methanesulfonic acid, showcasing high selectivities to ester products. Such processes are crucial for producing precursors to lactate esters, highlighting the role of these chemicals in synthesizing valuable industrial compounds (Rucklidge, Morris, Slawin, & Cole-Hamilton, 2006).
Polymerization Processes
Palladium catalysis extends to polymerization processes as well. For instance, palladium complexes have been used as catalysts for the aqueous Suzuki coupling reactions of N-heterocyclic chlorides and N-heterocyclic boronic acids. These reactions are pivotal for the near-quantitative formation of coupling products at very low catalyst loadings, demonstrating the efficiency of palladium in facilitating bond formation between complex molecules (Fleckenstein & Plenio, 2007).
Cross-Coupling Reactions
Further, the use of palladium catalysts in cross-coupling reactions is highlighted by their ability to efficiently couple alkynyl carboxylic acids and aryl halides. This process employs ligands such as tri-tert-butylphosphine, demonstrating the utility of these chemicals in synthesizing compounds with high reactivity and functional group tolerance. Such reactions are essential for creating complex molecules with specific properties, useful in materials science and pharmaceuticals (Moon, Jang, & Lee, 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium involves a series of reactions starting with the synthesis of the phosphine ligand, followed by the preparation of the palladium catalyst, and finally the coupling reaction between the ligand and the aryl halide substrate.", "Starting Materials": [ "2,4,6-tri(propan-2-yl)aniline", "tert-butyl chloride", "sodium hydride", "2-bromo-1,3-dimethylbenzene", "methanesulfonic acid", "N-methyl-2-phenylaniline", "palladium acetate", "triethylamine", "toluene" ], "Reaction": [ "Step 1: Synthesis of the phosphine ligand by reacting 2,4,6-tri(propan-2-yl)aniline with tert-butyl chloride and sodium hydride in toluene to form Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane.", "Step 2: Preparation of the palladium catalyst by reacting palladium acetate with triethylamine in methanol to form Pd(NEt3)2.", "Step 3: Coupling reaction between the phosphine ligand and the aryl halide substrate by reacting Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane with 2-bromo-1,3-dimethylbenzene in the presence of Pd(NEt3)2 and methanesulfonic acid in toluene to form Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium." ] } | |
Número CAS |
1599466-89-3 |
Nombre del producto |
Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
Fórmula molecular |
C43H60NO3PPdS |
Peso molecular |
808.41 |
Nombre IUPAC |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C29H45P.C13H12N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-21H,1-12H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
Clave InChI |
RRKVJLHMPBIFTE-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B2661422.png)

![1-(3-chlorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2661427.png)
![4,7-Dimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2661430.png)




![(Z)-2,6-difluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661437.png)
![N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2661438.png)
![Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2661439.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B2661441.png)
![ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661444.png)